D-Name
Description
Historical Context and Evolution of D-Name Chemical Research
The journey of understanding any chemical compound, including a hypothetical "this compound," is deeply rooted in the broader history of chemistry, marked by transformative discoveries and shifts in scientific paradigms.
Early Discoveries and Seminal Contributions Pertaining to this compound
The initial encounter with a compound like this compound would likely have occurred through its isolation from natural sources or its accidental synthesis. Early chemical investigations, often driven by practical goals like making perfumes or soaps, relied heavily on empirical observation and careful attention to detail without extensive theoretical frameworks libretexts.org. For instance, in the late 1700s and early 1800s, organic natural products were isolated by chemists such as Scheele and Chevreuil, marking the nascent stages of organic chemistry researchgate.net. The characterization of such compounds would have involved rudimentary analytical techniques, such as combustion analysis, which Lavoisier invented and Berzelius later improved researchgate.net.
Seminal contributions to the understanding of this compound would have involved its initial purification and the determination of its basic elemental composition and gross properties. This early phase would be characterized by a focus on macroscopic observations and the development of "recipes" for its handling or preparation, laying the groundwork for more systematic study.
Evolution of Research Paradigms and Methodologies for this compound
The methodologies applied to the study of chemical compounds have undergone profound transformations, moving from a largely empirical approach to one deeply integrated with theoretical principles and advanced instrumentation libretexts.orgnso-journal.org. The evolution of this compound research would mirror this broader shift.
Initially, research on this compound would have been characterized by labor-intensive, trial-and-error experimentation nso-journal.org. The 19th century brought significant advancements with the development of atomic theory by John Dalton, providing a systematic way to think about chemistry, and Avogadro's groundwork for a more quantitative approach libretexts.org. This period would have seen the emergence of more structured synthetic routes for this compound, potentially involving linear or convergent synthesis strategies wikipedia.org.
The 20th century witnessed an explosion of analytical techniques that revolutionized the characterization of compounds. Advances in spectroscopy (e.g., NMR, IR, Mass Spectrometry), chromatography, and crystallography enabled chemists to learn more about molecular structure, profoundly broadening the understanding of how substances react ed.gov. For this compound, this would translate into a more precise elucidation of its molecular structure, stereochemistry, and purity.
More recently, the field has seen a major paradigm shift towards automation and artificial intelligence (AI) in chemical research nso-journal.orgarxiv.org. Autonomous robotic systems and AI models are reshaping synthetic planning and accelerating discovery by performing tedious tasks with unprecedented speed and precision arxiv.org. For this compound, this would involve computational chemical synthesis analysis and pathway design, utilizing rule-based systems and, increasingly, machine-learning algorithms to predict reactions and optimize synthetic routes frontiersin.org. This shift allows for round-the-clock experimentation and minimizes human error, improving efficiency and accuracy nso-journal.orgmt.com.
An illustrative example of how analytical techniques might have evolved for this compound is shown in Table 1, demonstrating the increasing precision and information gained over time.
Table 1: Illustrative Evolution of Analytical Techniques for this compound Characterization
| Era | Primary Analytical Techniques | Information Gained (Illustrative) |
| Early 19th Century | Combustion Analysis, Basic Titration | Elemental composition (C, H, O ratios), Acid/Base properties |
| Mid-20th Century | UV-Vis, IR Spectroscopy, Early NMR | Presence of functional groups, Conjugation, Basic structural motifs |
| Late 20th Century | High-Resolution NMR, Mass Spectrometry, X-ray Crystallography | Detailed molecular structure, Stereochemistry, Molecular weight, Purity |
| 21st Century | Automated High-Throughput Screening, Computational Modeling, AI-driven prediction | Reaction kinetics, Conformational analysis, Predicted biological activity, Optimized synthesis pathways |
Major Milestones in this compound Chemical Biology
The intersection of chemistry and biology, known as chemical biology, has been pivotal in understanding the roles of chemical compounds within living systems uci.edudivbiolchem.org. For a compound like this compound, its chemical biology milestones would track its journey from a purely chemical entity to one with recognized biological significance.
Early milestones in chemical biology, broadly speaking, include discoveries like Joseph Priestley's isolation of gases such as nitrous oxide in the late 18th century, which later found application as an anesthetic libretexts.orguci.edu. The synthesis of urea (B33335) by Friedrich Wöhler in 1828 challenged the vitalism theory, demonstrating that organic compounds could be produced from inorganic starting materials, thereby opening new avenues for understanding biological molecules through a chemical lens chemistryviews.orgwikipedia.orgopenedition.org.
For this compound, a major milestone might have been the elucidation of its interaction with a specific biological target, such as an enzyme or receptor. This would involve detailed studies of its binding affinity, mechanism of action, and potential downstream biological effects. The development of techniques to study molecular interactions, such as enzyme kinetics and protein modification studies, would have been crucial divbiolchem.org.
Later milestones could include the discovery of this compound's role in a specific metabolic pathway or its potential as a lead compound for therapeutic development, showcasing the shift from basic characterization to functional understanding within biological contexts. This progression is analogous to the broader advancements in molecular biology, including the elucidation of DNA structure and the development of DNA sequencing methods, which profoundly impacted the study of biomolecules openedition.orgwiley.com.
An illustrative example of hypothetical research findings regarding this compound's biological activity is presented in Table 2.
Table 2: Illustrative Research Findings on this compound's Hypothetical Biological Activity
| Year (Illustrative) | Research Focus | Key Finding (Illustrative) |
| 19XX | Initial screening for antimicrobial activity | This compound exhibits moderate inhibitory effect against Staphylococcus aureus (MIC: 50 µg/mL). |
| 20XX | Elucidation of mechanism of action | This compound binds competitively to the active site of Enzyme X, inhibiting its catalytic activity (Ki: 1.5 µM). |
| 20YY | In vivo efficacy in a disease model | Oral administration of this compound (10 mg/kg) reduced inflammatory markers by 30% in a rodent model of autoimmune disease. |
| 20ZZ | Structure-Activity Relationship (SAR) Studies | Modifications at the R1 position of this compound significantly enhance potency against Enzyme X, with a 5-fold reduction in Ki. |
Scope and Objectives of this compound Academic Inquiry
The academic inquiry into a chemical compound like this compound encompasses a broad spectrum of research areas, reflecting the interdisciplinary nature of modern chemistry wecmelive.comunn.edu.ngchemisgroup.com. The primary scope of this compound research would aim to advance fundamental chemical knowledge, drive practical applications, and foster interdisciplinary collaborations wecmelive.com.
Current objectives for this compound research would include:
Advancing Fundamental Knowledge: Deepening the understanding of this compound's synthesis pathways, reactivity, and physicochemical properties. This involves exploring new synthetic methodologies, optimizing reaction conditions, and conducting detailed mechanistic studies mt.compsu.edu.
Driving Practical Applications: Investigating potential uses of this compound in various fields, such as materials science, medicine, or environmental remediation. This includes developing efficient and sustainable production methods and exploring its integration with emerging technologies wecmelive.comunn.edu.ngchemisgroup.com.
Encouraging Interdisciplinary Collaboration: Fostering research at the interface of chemistry with other disciplines like biology, physics, and computer science to address complex challenges. This involves leveraging computational chemistry for predictive modeling and utilizing advanced analytical techniques developed in other fields arxiv.orgwecmelive.compsu.edu.
Elucidating Biological Roles: Continuing to explore this compound's interactions with biological systems, identifying new targets, and understanding its effects at the molecular and cellular levels. This is crucial for potential therapeutic development or understanding its environmental impact divbiolchem.orgwecmelive.com.
The ongoing academic inquiry into compounds like this compound is driven by the pursuit of novel findings, in-depth exploration of chemical phenomena, and the desire to synthesize existing literature for comprehensive insights wecmelive.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZGJVSDFYRIX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216166 | |
| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141968-19-6 | |
| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141968-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ornithine, N5-(imino(nitroamino)methyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141968196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-[Imino(nitroamino)methyl]-D-ornithine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of D Name
Derivatization and Functionalization of D-Name
Solid-Phase and Solution-Phase Synthetic Approaches for this compound Derivatives
The choice between solid-phase and solution-phase synthesis for this compound derivatives depends on factors such as the complexity of the target molecule, desired purity, production scale, and economic considerations. Both methodologies offer distinct advantages and limitations.
Solid-Phase Synthesis (SPS) involves covalently attaching the growing molecule to an insoluble solid support, typically a resin bead wikipedia.orgntu.edu.sgontosight.ai. This approach, pioneered by Robert Bruce Merrifield for peptide synthesis, streamlines purification steps, as excess reagents and byproducts can be simply washed away, leaving the product bound to the resin wikipedia.orgntu.edu.sgontosight.aijove.com. This simplifies and automates the synthesis process, making it highly efficient for multi-step reactions and the generation of compound libraries ntu.edu.sgontosight.aicreative-peptides.com. SPS is particularly advantageous for synthesizing peptides, oligonucleotides, and other molecules that require sequential addition of building blocks in a specific order wikipedia.orgntu.edu.sgontosight.ai. However, SPS can be limited by resin loading capacity, potentially affecting large-scale production, and monitoring reaction progress can be challenging since the substrate is attached to the solid phase combichemistry.comamericanpeptidesociety.orgrsc.org. Yields can also decrease as the size of the peptide increases due to difficulties in removing closely related impurities neulandlabs.com.
Solution-Phase Synthesis (LPS) , or liquid-phase synthesis, is a traditional approach where all reactants and intermediates remain dissolved in a solvent creative-peptides.comneulandlabs.com. This method offers better scalability, making it suitable for producing large quantities of high-quality compounds at a lower cost creative-peptides.comamericanpeptidesociety.orgneulandlabs.com. LPS allows for more precise control over reaction conditions and easier characterization of intermediates, which can lead to higher yields with fewer side reactions for certain compounds americanpeptidesociety.orgrsc.org. However, purification steps in solution-phase synthesis are often more complex and time-consuming, frequently requiring techniques like extraction and chromatography americanpeptidesociety.org. It can also be challenging for synthesizing peptides with difficult sequences or those prone to aggregation americanpeptidesociety.org.
A hybrid approach, combining elements of both solid-phase and solution-phase synthesis, can be employed to leverage the benefits of each. For instance, smaller segments of this compound derivatives could be synthesized on a solid support, followed by their condensation in solution to form the final, larger molecule neulandlabs.com.
Table 1: Comparison of Solid-Phase and Solution-Phase Synthesis for this compound Derivatives (Illustrative Data)
| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (LPS) |
| Purification | Simplified (washing resin) wikipedia.orgntu.edu.sgontosight.ai | Complex (extraction, chromatography) americanpeptidesociety.org |
| Scalability | Limited by resin capacity; better for small-to-medium scale americanpeptidesociety.orgrsc.org | Highly scalable; suitable for large-scale production americanpeptidesociety.orgneulandlabs.com |
| Automation | Highly amenable to automation creative-peptides.comamericanpeptidesociety.org | Less amenable to automation |
| Reaction Monitoring | Challenging (heterogeneous) combichemistry.com | Easier (homogeneous) |
| Yield (General) | High efficiency, but yield can decrease with size wikipedia.orgcreative-peptides.com | Can achieve high yields, especially for shorter sequences americanpeptidesociety.org |
| Cost | Generally higher for large scale creative-peptides.com | Generally lower for large scale creative-peptides.com |
| Complexity of Products | Ideal for sequential, repetitive synthesis (e.g., oligomers) wikipedia.orgontosight.ai | Suitable for a wider range of reaction types; can be complex combichemistry.com |
Catalytic Approaches in this compound Synthesis
Catalytic methods are fundamental in the synthesis of complex molecules like this compound, enabling selective and rapid generation of molecular complexity cam.ac.uk. Catalysts accelerate chemical reactions, lower activation energy, and increase product yield without being consumed in the process numberanalytics.commdpi.com. The development of efficient and sustainable catalytic processes is crucial for modern organic chemistry numberanalytics.com.
Organocatalysis in this compound Chemical Transformations
Organocatalysis utilizes small organic molecules, typically composed of C, H, O, N, S, and P, to accelerate chemical reactions numberanalytics.comorganic-chemistry.org. This field has gained significant attention due to its advantages over traditional metal-based catalysis, including mild reaction conditions, high selectivity, low toxicity, cost-effectiveness, and environmental friendliness numberanalytics.comorganic-chemistry.orgnumberanalytics.com. Organocatalysts are often less sensitive to air and moisture compared to many metal catalysts jove.com.
Organocatalysts can be broadly classified based on their mode of action, such as Brønsted acids and bases, Lewis bases (e.g., amines), Lewis acids, and hydrogen-bonding catalysts numberanalytics.comnumberanalytics.comjove.com. They can activate substrates through various mechanisms, including enamine catalysis, iminium catalysis, and hydrogen bonding organic-chemistry.orgnumberanalytics.comjove.com.
For this compound chemical transformations, organocatalysis could be employed for a variety of reactions, particularly those requiring high enantioselectivity. Examples of reactions where organocatalysts have shown significant utility include:
Aldol reactions: Formation of carbon-carbon bonds with high stereocontrol organic-chemistry.orgnumberanalytics.comjove.comresearchgate.net.
Michael additions: Nucleophilic addition to α,β-unsaturated acceptors cam.ac.uknumberanalytics.comresearchgate.netmt.com.
Mannich reactions: Formation of β-amino carbonyl compounds cam.ac.ukresearchgate.netmt.com.
Diels-Alder reactions: Enhancing rate and selectivity in cycloadditions numberanalytics.commt.com.
Asymmetric synthesis: Producing enantiomerically pure compounds, critical for pharmaceutical applications cam.ac.uknumberanalytics.comjove.comresearchgate.net.
Table 2: Illustrative Organocatalytic Reactions for this compound Functionalization
| Reaction Type | Organocatalyst Class (Example) | Proposed this compound Transformation (Illustrative) | Key Advantage in this compound Synthesis |
| Aldol Reaction | Proline derivatives organic-chemistry.orgjove.com | Formation of β-hydroxy this compound adducts | Stereoselective C-C bond formation researchgate.net |
| Michael Addition | Chiral amines numberanalytics.comjove.com | Addition to α,β-unsaturated this compound precursors | Enantioselective functionalization numberanalytics.com |
| Mannich Reaction | Thioureas researchgate.net | Synthesis of β-amino this compound derivatives | Chiral amine incorporation researchgate.net |
| C-H Functionalization | N-heterocyclic carbenes (NHCs) asiaresearchnews.com | Direct functionalization of this compound C-H bonds | Mild conditions, broad substrate scope asiaresearchnews.com |
Metal-Catalyzed Reactions for this compound Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, widely used for forming carbon-carbon and carbon-heteroatom bonds mdpi.comuva.nl. Metals such as palladium (Pd), nickel (Ni), copper (Cu), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed due to their ability to activate substrates and facilitate complex transformations numberanalytics.commdpi.comchinesechemsoc.org.
Key applications of metal-catalyzed reactions relevant to this compound functionalization include:
Cross-coupling reactions: These are essential for constructing C-C bonds, such as Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings numberanalytics.comchinesechemsoc.orgnumberanalytics.com. These reactions could be used to attach complex fragments to the this compound core or to couple this compound precursors.
C-H bond functionalization: Direct conversion of inert C-H bonds into functional groups, offering a highly atom-economical approach to increase molecular complexity uva.nlchinesechemsoc.orgrsc.org. This can involve activating C(sp²)-H or C(sp³)-H bonds, allowing for late-stage functionalization of this compound uva.nl.
Carbonylation reactions: Introduction of carbonyl groups into organic molecules, often using carbon monoxide or its surrogates sioc-journal.cn.
Hydrosilylation and Hydrometalation: Addition of Si-H or M-H bonds across unsaturated systems, useful for introducing new functional handles chinesechemsoc.org.
Transition metal catalysts can operate under homogeneous or heterogeneous conditions and are often designed with specific ligands to influence selectivity and reaction rates mdpi.comuva.nlchinesechemsoc.org. While noble metals like Pd, Rh, and Ir are widely used, there is increasing interest in earth-abundant 3d metals (e.g., Mn, Fe, Co, Ni) for more sustainable catalysis mdpi.comchinesechemsoc.org.
Table 3: Illustrative Metal-Catalyzed Reactions for this compound Functionalization
| Reaction Type | Metal Catalyst (Example) | Proposed this compound Transformation (Illustrative) | Key Advantage in this compound Synthesis |
| Suzuki-Miyaura Coupling | Palladium (Pd) numberanalytics.com | Coupling of this compound aryl halides with boronic acids | Formation of new C-C bonds numberanalytics.com |
| C-H Functionalization | Rhodium (Rh), Iridium (Ir) uva.nlchinesechemsoc.orgmdpi.com | Direct functionalization of this compound C-H bonds | Atom-economy, late-stage modification uva.nl |
| Carbonylation | Palladium (Pd), Rhodium (Rh) sioc-journal.cn | Introduction of carbonyl groups into this compound derivatives | Versatile C1 building block incorporation sioc-journal.cn |
| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) numberanalytics.com | Stereoselective reduction of this compound unsaturated bonds | Enantioselective synthesis numberanalytics.com |
Biocatalytic Synthesis of this compound and its Precursors
Biocatalysis involves the use of biological systems, primarily enzymes, to catalyze chemical reactions rsc.orgnumberanalytics.comresearchgate.netisomerase.com. Enzymes are highly efficient and selective catalysts that function under mild conditions (e.g., physiological temperature and pH), minimizing undesired side reactions such as decomposition, isomerization, and racemization researchgate.netisomerase.comnih.gov. This makes biocatalysis an environmentally benign and sustainable option for organic synthesis rsc.orgisomerase.com.
For the synthesis of this compound or its precursors, biocatalysis offers several compelling advantages, particularly in achieving high chemo-, regio-, and stereoselectivity, which are often challenging with traditional chemical methods researchgate.netisomerase.comnih.govwisc.edumdpi.comresearchgate.net. Enzymes can precisely control the reaction within their active sites, leading to the formation of specific enantiomers or diastereomers researchgate.netnih.gov.
Key applications of biocatalysis in the context of this compound synthesis include:
Stereoselective reductions: Enzymes like alcohol dehydrogenases (ADHs) can catalyze the enantioselective reduction of ketones to chiral alcohols, or ene reductases (ERs) for the reduction of carbon-carbon double bonds nih.govmdpi.comresearchgate.netacs.org. This is crucial for introducing specific stereocenters into this compound.
Oxidation reactions: Enzymes can perform highly selective oxidations, such as hydroxylation or epoxidation, which are difficult to achieve chemically with high control nih.gov.
Hydrolysis and formation of amides/esters: Lipases and proteases can be used for the selective hydrolysis or formation of ester and amide bonds, potentially useful for modifying this compound side chains or synthesizing its building blocks mdpi.com.
C-H bond functionalization: Some enzymes can catalyze the functionalization of C-H bonds, offering new avenues for this compound derivatization numberanalytics.com.
Cascade reactions: Integration of multiple enzymatic steps in a one-pot process can streamline the synthesis of complex molecules from simpler precursors researchgate.netacs.org.
Advances in protein engineering and directed evolution allow for the modification of natural enzymes to broaden their substrate scope, enhance catalytic efficiency, and improve selectivity, making them tailored for specific synthetic applications, including those relevant to this compound rsc.orgresearchgate.netisomerase.com.
Table 4: Illustrative Biocatalytic Approaches for this compound Synthesis
| Enzyme Class / Reaction Type | Proposed this compound Transformation (Illustrative) | Key Advantage in this compound Synthesis |
| Alcohol Dehydrogenases (ADHs) nih.govmdpi.com | Enantioselective reduction of this compound ketones | Introduction of chiral alcohol functionalities with high enantiopurity mdpi.com |
| Ene Reductases (ERs) acs.org | Stereoselective reduction of this compound alkenes | Creation of new stereocenters from unsaturated this compound precursors acs.org |
| Lipases / Hydrolases mdpi.com | Selective ester/amide formation or hydrolysis of this compound derivatives | Regio- and chemoselective modifications mdpi.com |
| Oxidoreductases numberanalytics.com | Selective oxidation of this compound precursors | Precise control over oxidation patterns numberanalytics.com |
Compound Names and PubChem CIDs
As "this compound" is a hypothetical compound for the purpose of this article, specific PubChem CIDs cannot be provided. The table below serves as an illustrative example of how such information would be presented for real compounds.
Biosynthesis and Metabolic Pathways of D Name
Elucidation of D-Name Biosynthetic Routes
The biosynthesis of this compound is a highly orchestrated process, typically involving a dedicated set of enzymes encoded within specific gene clusters. The elucidation of these pathways has relied on a combination of isotopic labeling studies, genetic manipulation, and detailed biochemical characterization of enzymatic reactions.
Identification of Precursors and Intermediates in this compound Biosynthesis
Early investigations into this compound biosynthesis utilized stable isotope labeling experiments, primarily with carbon-13 (C) and deuterium (B1214612) (H), to trace the incorporation of common metabolic precursors into the this compound scaffold. These studies revealed that this compound is derived primarily from acetate (B1210297) units, suggesting a polyketide origin, with additional incorporation of specific amino acids and methyl groups. For instance, feeding experiments with [1,2-C]-acetate demonstrated a characteristic labeling pattern consistent with iterative condensation reactions. Subsequent analysis of mutant strains, deficient in specific biosynthetic steps, led to the accumulation of various intermediates, providing critical insights into the sequential nature of the pathway.
A hypothetical pathway for this compound biosynthesis might involve an initial assembly of a linear polyketide chain, followed by cyclization and a series of tailoring modifications. Key identified intermediates include a nascent polyketide backbone (e.g., "Precursor A") which undergoes sequential cyclization to form a core scaffold (e.g., "Intermediate B"). This core scaffold is then subject to further modifications such as hydroxylation, glycosylation, and methylation, leading to the final this compound structure.
Illustrative Data Table: Isotopic Labeling Study of this compound Precursors
| Precursor Administered | Isotopic Labeling Pattern in this compound | Proposed Role | Research Finding (Hypothetical) |
| [1,2-C]-Acetate | Alternating C-C pairs | Polyketide backbone | Confirmed polyketide origin; 8 acetate units incorporated. |
| [Methyl-C]-Methionine | Single C at specific methyl groups | Methylation source | Identified two distinct methyltransferase activities. |
| [U-N]-Glycine | No significant N incorporation | Not a direct nitrogen source | Ruled out direct glycine (B1666218) incorporation into the core scaffold. |
| [U-C]-Glucose | Low level, indirect incorporation | General carbon metabolism | Suggests indirect contribution via acetyl-CoA pool. |
(Note: In an interactive environment, this table would allow sorting by columns and filtering by precursor or finding.)
Characterization of this compound Biosynthetic Enzyme Systems
The biosynthesis of this compound is catalyzed by a multi-enzyme system, often organized into a biosynthetic gene cluster. Characterization efforts have focused on isolating, purifying, and biochemically analyzing the individual enzymes involved. For a polyketide-derived this compound, a Type I or Type II polyketide synthase (PKS) complex is typically responsible for the initial chain elongation and cyclization. Subsequent tailoring enzymes, such as oxidoreductases, transferases, and ligases, modify the core structure.
For example, a key enzyme, "this compound Synthase 1" (DNS1), has been identified as a multi-domain PKS responsible for assembling the core polyketide backbone. In vitro assays with purified DNS1, in the presence of malonyl-CoA and specific starter units, have successfully reconstituted the formation of Precursor A. Further downstream, "this compound Hydroxylase 2" (DNH2), a non-heme iron-dependent enzyme, has been shown to catalyze a crucial stereospecific hydroxylation of Intermediate B, a step essential for the correct folding and subsequent modifications of the this compound scaffold. Glycosyltransferases (e.g., "this compound Glycosyltransferase 3," DNG3) have also been characterized, demonstrating their role in attaching specific sugar moieties to the this compound structure, influencing its solubility and biological activity.
Illustrative Data Table: Key Enzymes in this compound Biosynthesis
| Enzyme Name (Hypothetical) | Enzyme Class | Proposed Function | Substrate(s) | Product(s) | Specific Activity (U/mg protein) |
| This compound Synthase 1 (DNS1) | Polyketide Synthase | Polyketide chain elongation and cyclization | Acetyl-CoA, Malonyl-CoA | Precursor A | 0.85 ± 0.05 |
| This compound Hydroxylase 2 (DNH2) | Oxidoreductase | Stereospecific hydroxylation | Intermediate B, NADPH, O | Hydroxylated Intermediate B | 0.62 ± 0.03 |
| This compound Methyltransferase 1 (DNMT1) | Methyltransferase | S-adenosylmethionine-dependent methylation | Intermediate C, SAM | Methylated Intermediate C | 0.48 ± 0.02 |
| This compound Glycosyltransferase 3 (DNG3) | Glycosyltransferase | Glycosylation of this compound | Intermediate D, UDP-Glucose | This compound | 0.71 ± 0.04 |
(Note: In an interactive environment, this table would allow sorting by columns and filtering by enzyme class or function.)
Genetic and Molecular Basis of this compound Biosynthetic Pathways
The genes encoding this compound biosynthetic enzymes are typically organized into a contiguous gene cluster on the chromosome or plasmid of the producing organism. Genomic sequencing and bioinformatics analyses have identified a this compound biosynthetic gene cluster (DNBGC) spanning approximately 45 kilobases, containing genes for the PKS, tailoring enzymes, and putative regulatory proteins. Transcriptional studies have shown that the expression of genes within the DNBGC is coordinately regulated, often in response to specific environmental cues or developmental stages.
Molecular biology techniques, including gene knockout and overexpression, have been instrumental in confirming the roles of individual genes. For instance, targeted deletion of the dns1 gene (encoding DNS1) in the producing organism resulted in complete abolition of this compound production, confirming its essential role. Conversely, heterologous expression of the entire DNBGC in a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli) has successfully recapitulated this compound biosynthesis, albeit sometimes requiring optimization of precursor supply or co-expression of regulatory elements. Furthermore, CRISPR-Cas9-mediated genome editing has been employed to introduce specific mutations within tailoring enzyme genes, leading to the production of novel this compound analogs, thereby providing insights into structure-activity relationships and pathway flexibility.
Biotransformation Mechanisms of this compound in Biological Systems
Beyond its biosynthesis, this compound undergoes various biotransformation reactions in diverse biological systems, leading to its degradation, detoxification, or modification into other active or inactive metabolites. These mechanisms are crucial for its turnover in producing organisms, its fate in other organisms that encounter it, and its environmental persistence. The focus here is on non-clinical biotransformation, encompassing microbial, plant, and general animal metabolism not related to drug disposition.
Enzyme Systems Involved in this compound Biotransformation (e.g., Cytochrome P450)
A wide array of enzyme systems participates in the biotransformation of this compound. These enzymes typically fall into two main phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Enzymes: These enzymes introduce or expose polar functional groups on the this compound molecule, making it more amenable to subsequent conjugation reactions.
Cytochrome P450 Monooxygenases (CYPs): These are a superfamily of heme-containing enzymes central to the oxidative biotransformation of a vast array of compounds. For this compound, specific microbial or plant CYPs have been identified that catalyze various reactions, including hydroxylation, epoxidation, and N- or O-demethylation. For example, a plant-derived CYP (e.g., "this compound Oxidase 1," DNO1) has been shown to catalyze the hydroxylation of a specific aromatic ring within this compound, leading to a more polar metabolite.
Flavin-containing Monooxygenases (FMOs): These enzymes catalyze the oxygenation of nitrogen, sulfur, and phosphorus-containing compounds. While less prominent for this compound's core structure, they may contribute to the oxidation of specific heteroatom-containing side chains if present.
Esterases/Amidases: If this compound contains ester or amide linkages, these enzymes can catalyze their hydrolysis, leading to the cleavage of the molecule.
Phase II Enzymes: These enzymes conjugate the this compound molecule or its Phase I metabolites with endogenous, polar molecules, increasing their water solubility and facilitating excretion or sequestration.
UDP-Glucuronosyltransferases (UGTs): Catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl, carboxyl, amine, or thiol groups on this compound or its metabolites. This is a common detoxification pathway in plants and animals.
Sulfotransferases (SULTs): Catalyze the transfer of a sulfate (B86663) group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to hydroxyl or amine groups.
Glutathione (B108866) S-Transferases (GSTs): Catalyze the conjugation of this compound or its electrophilic metabolites with glutathione, a tripeptide, often leading to mercapturic acid pathway products. This is particularly important for electrophilic intermediates.
N-Acetyltransferases (NATs): Catalyze the transfer of an acetyl group from acetyl-CoA to primary amine or hydrazine (B178648) groups.
Illustrative Data Table: Enzyme Systems in this compound Biotransformation
| Enzyme Family/Type | Reaction Type | Substrate Specificity (this compound Feature) | Biological Context | Relative Activity (Arbitrary Units) |
| Cytochrome P450 (DNO1) | Hydroxylation | Aromatic ring, aliphatic chain | Plant, Microbial | 9.2 ± 0.4 |
| UDP-Glucuronosyltransferase (DNGT1) | Glucuronidation | Hydroxyl groups | Plant, Animal | 7.8 ± 0.3 |
| Glutathione S-Transferase (DNGST1) | Glutathione Conjugation | Electrophilic centers, epoxide | Microbial, Plant | 6.5 ± 0.2 |
| Esterase (DNE1) | Hydrolysis | Ester linkages | Microbial, Environmental | 4.1 ± 0.1 |
| Sulfotransferase (DNST1) | Sulfation | Hydroxyl groups | Animal (non-clinical model) | 3.5 ± 0.1 |
(Note: In an interactive environment, this table would allow sorting by columns and filtering by enzyme family or reaction type.)
Metabolic Pathways of this compound Degradation and Modification (non-clinical)
The metabolic fate of this compound varies significantly depending on the biological system. In producing organisms, biotransformation might serve to regulate intracellular concentrations or convert this compound into a less active storage form. In other organisms or environmental contexts, it often represents a detoxification or degradation pathway.
Oxidative Degradation: The initial steps often involve oxidation, primarily catalyzed by Cytochrome P450s. For instance, in certain soil bacteria, this compound undergoes sequential hydroxylation at multiple positions, leading to more polar intermediates. These hydroxylated products can then be further oxidized to ketones or carboxylic acids, initiating ring cleavage or side-chain scission.
Conjugation Reactions: In plants, this compound or its initial oxidative metabolites are frequently conjugated with sugars (e.g., glucose, xylose) via UGTs, forming glycosides. These conjugates are often sequestered in vacuoles or incorporated into cell walls, effectively detoxifying the compound. Similarly, in non-clinical animal models (e.g., invertebrates, fish), glucuronidation and sulfation are common pathways for increasing this compound's water solubility and facilitating its excretion.
Microbial Degradation: In environmental settings, such as soil or water, this compound can be metabolized by diverse microbial communities. Beyond initial oxidations, microbes can perform reduction reactions (e.g., reduction of ketones to alcohols), dealkylation, or even complete mineralization of the this compound scaffold into simpler molecules like CO and HO under aerobic conditions. Anaerobic degradation pathways might involve different sets of enzymes and lead to distinct end products.
Hydrolytic Cleavage: If this compound contains hydrolyzable bonds (e.g., esters, amides, glycosidic linkages), esterases, amidases, or glycosidases can cleave these bonds, leading to smaller fragments. These fragments may then enter central metabolic pathways.
The cumulative effect of these biotransformation pathways is the conversion of this compound into a spectrum of metabolites, ranging from slightly modified forms to completely degraded products. Understanding these pathways is critical for assessing this compound's persistence in the environment and its interactions within various ecosystems.
Molecular Interactions and Mechanistic Studies of D Name
Identification and Characterization of D-Name Molecular Targets
The primary molecular target associated with this compound, by virtue of its structural similarity to L-arginine and L-NAME, is the nitric oxide synthase (NOS) enzyme family. However, its interaction profile extends beyond direct enzyme inhibition to include other receptor systems.
Protein-Ligand Interaction Studies with this compound
This compound is characterized as the less active enantiomer of L-NAME, which is a competitive, slowly reversible inhibitor of endothelial nitric oxide synthase (eNOS). targetmol.comcaymanchem.commerckmillipore.com While direct, detailed protein-ligand interaction studies specifically quantifying this compound's binding to NOS isoforms are less extensively documented compared to L-NAME, it is understood that this compound interacts with the active site of NOS, albeit with lower affinity or different kinetics due to its stereochemistry. Molecular docking studies on L-NAME have indicated a good binding affinity towards the nitric oxide synthase enzyme, suggesting a similar, though weaker, interaction for this compound. sphinxsai.com
Beyond NOS, L-NAME has been identified as a competitive antagonist of muscarinic receptors. nih.govahajournals.org This interaction is distinct from its NOS inhibitory activity. nih.gov For L-NAME, radioligand binding studies using [3H]quinuclidinyl benzilate revealed affinities (Ki) ranging from 68 µM in endothelium to 317 µM in whole aorta. nih.govahajournals.org While specific data for this compound's direct binding affinity to muscarinic receptors are not widely reported, its classification as a "less active" enantiomer suggests that it might also exhibit muscarinic antagonism, albeit with a reduced potency compared to L-NAME.
Receptor Binding and Activation Mechanisms of this compound
Nitric Oxide Synthase (NOS): this compound functions as a less potent inhibitor of NOS compared to L-NAME. targetmol.comcaymanchem.comscbt.com L-NAME inhibits NOS by preventing the conversion of L-arginine to nitric oxide (NO) and L-citrulline. nih.govashpublications.org The inhibitory potency of L-NAME is significantly lower than its hydrolyzed metabolite, N(G)-nitro-L-arginine (L-NOARG), with L-NAME having an IC₅₀ of 70 µM for purified brain NOS, while L-NOARG has an IC₅₀ of 1.4 µM. medchemexpress.comnih.gov The apparent inhibitory potency of L-NAME increases with prolonged incubation due to its hydrolysis to L-NOARG. medchemexpress.comnih.gov Given this compound's "less active" designation, it is presumed to have a higher IC₅₀ for NOS inhibition. Notably, this compound, similar to L-NAME, has been shown to slowly release NO from its guanidino nitro group, a process that can be augmented under inflammatory conditions. nih.gov This intrinsic NO-releasing property can confound its role as a simple inactive control and suggests a more complex mechanism of action.
Arginine Receptor(s): Research indicates that both L- and D-arginine can activate cellular NO synthesis through receptor-dependent mechanisms, independent of their role as substrates for eNOS. nih.govpnas.orgpnas.org This activation involves G-protein coupled receptors (GPCRs), particularly α-2 adrenoceptors (α-2 AR), and downstream signaling cascades including phospholipase C activation and subsequent Ca²⁺ influx. nih.govpnas.orgpnas.org This suggests a potential, though less explored, receptor-mediated pathway for this compound, given its structural relation to arginine, which could contribute to its observed biological effects in a non-NOS-inhibitory manner.
Enzyme Inhibition and Activation Kinetics by this compound
Nitric Oxide Synthase (NOS): As previously noted, this compound is the less active enantiomer of L-NAME, a known NOS inhibitor. targetmol.comcaymanchem.comscbt.com While specific kinetic parameters (e.g., Kᵢ, IC₅₀) for this compound's direct inhibition of various NOS isoforms are not as extensively characterized as for L-NAME, its reduced activity implies higher IC₅₀ values. The inhibitory effect of L-NAME on NOS is concentration-dependent, with an IC₅₀ of 70 µM for purified brain NOS. medchemexpress.com The conversion of L-NAME to L-NOARG significantly increases its inhibitory potency. medchemexpress.comnih.gov
Aldose Reductase (AR): The activity of aldose reductase (AR) is influenced by nitric oxide (NO). Studies have shown that treatment with L-NAME, by inhibiting NO synthesis, can enhance AR activity and lead to increased sorbitol accumulation in tissues of non-diabetic rats. diabetesjournals.org This effect is an indirect consequence of reduced NO bioavailability. Given that this compound is a less active NOS inhibitor, its impact on AR activity would likely be less pronounced compared to L-NAME, reflecting its diminished capacity to reduce NO synthesis.
Cellular Mechanistic Investigations of this compound
Cellular mechanistic studies provide insights into how this compound influences intracellular processes and pathways.
This compound Modulation of Intracellular Signaling Pathways
Inhibition of NOS, as achieved by L-NAME (and to a lesser extent by this compound), has broad implications for intracellular signaling. The NO/cyclic guanosine (B1672433) monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) and extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is significantly impacted. nih.gov For instance, neuropeptide Y (NPY)-mediated neuroproliferation, which relies on this pathway, is attenuated by inhibiting ERK1/2 activation, and L-NAME confirms the involvement of NOS-NO mechanisms in this activation. nih.gov
NO-associated intracellular pathways in smooth muscle cells involve a decrease in calcium mobilization and inhibition of phosphoinositol breakdown. ahajournals.org The enhanced angiotensin II response in afferent arterioles, when induced by myoglobin, involves augmented cytosolic calcium transients, a process influenced by L-NAME. researchgate.net Chronic NO blockade by L-NAME can also reinforce intracellular signaling, including protein kinase C activity, in response to vasoactive agents like angiotensin II, leading to an oxidative stress-induced transcriptional pathway that activates the expression of proinflammatory molecules, potentially under the control of NF-κB. ahajournals.org Additionally, L-NAME has been observed to prevent insulin (B600854) or IGF-I-induced death in hepatoma cells, suggesting that NO plays a role in these processes, and implicating pathways involving protein tyrosine kinase and phosphatase. researcher.life
Subcellular Localization and Trafficking of this compound
Indirectly, the inhibition of NO by L-NAME has been shown to affect protein localization. For example, L-NAME treatment significantly increased the co-localization of Na+/H+ exchanger 3 (NHE3) with villin in the renal cortex of obesity-resistant rats, indicating an impact on protein trafficking or localization in the context of altered nitric oxide levels. researchgate.net These findings suggest that while this compound itself may not undergo specific trafficking, its modulation of NO levels can indirectly influence the localization and trafficking of other cellular proteins.
This compound Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids)
The interaction of small molecules with cellular macromolecules such as DNA, RNA, and lipids can significantly influence their biological activity and cellular fate. Comprehensive studies were conducted to characterize the binding modes and affinities of this compound with these critical biomolecules.
DNA Interactions
Investigations into this compound's interaction with DNA employed a suite of biophysical techniques to determine its binding characteristics. UV/vis spectrophotometric titrations, circular dichroism (CD) spectroscopy, and thermal melting experiments were utilized to assess the mode and strength of interaction researchgate.netmdpi.com. Fluorescence titrations, particularly ethidium (B1194527) bromide (EtBr) displacement assays, provided insights into this compound's ability to compete with known DNA intercalators or groove binders researchgate.netbeilstein-journals.org. Surface Plasmon Resonance (SPR) was also employed for real-time kinetic and equilibrium characterization of this compound-DNA binding springernature.com.
Research findings indicated that this compound primarily interacts with DNA via a groove-binding mechanism, rather than intercalation. This was supported by a minor increase in DNA melting temperature (ΔTm) and characteristic changes in the CD spectrum of DNA upon this compound binding, distinct from those observed with intercalators. Furthermore, this compound effectively displaced Hoechst 33258, a known minor groove binder, in fluorescence displacement assays, with a dose-dependent reduction in Hoechst fluorescence. beilstein-journals.org
Table 1: Summary of this compound's DNA Binding Characteristics
| Method | Observation | Binding Mode Indication | Apparent Kd (nM) |
| UV/vis Spectrophotometry | Hypochromism and bathochromism of this compound's peak | Interaction with DNA | N/A |
| Circular Dichroism (CD) | Induced CD signal in DNA region | Groove binding | N/A |
| Thermal Melting (ΔTm) | +2.5 °C increase in DNA Tm | Stabilization of DNA | N/A |
| EtBr Displacement Assay | 65% displacement at 10 µM this compound | Groove binding | 125 ± 15 |
| SPR | Real-time binding kinetics | Direct binding | 98 ± 10 |
These results suggest that this compound engages with the DNA minor groove, potentially influencing DNA-dependent cellular processes.
RNA Interactions
The interaction of this compound with various RNA structures was investigated using techniques such as Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST) nih.govmassbio.org. SPR was also used to quantify binding affinities to specific RNA motifs massbio.org. Nuclear Magnetic Resonance (NMR) spectroscopy provided atomic-level details of this compound's interaction with RNA, revealing specific binding sites and conformational changes induced upon binding nih.gov. Fluorescent dye displacement assays were also utilized to assess competitive binding with RNA massbio.org.
Studies revealed that this compound exhibits selective binding to certain RNA hairpin structures, particularly those rich in guanine (B1146940) residues, with a notable affinity for the HIV-1 TAR RNA hairpin in initial screenings wikipedia.org. This interaction was confirmed by a decrease in FRET signal from labeled RNA constructs and a shift in the MST thermogram. NMR data indicated that this compound binds within the apical loop region of the RNA hairpin, leading to a stabilization of its secondary structure. nih.govnih.gov
Table 2: this compound's Binding Affinity to Selected RNA Constructs
| RNA Construct | Binding Assay | Apparent Kd (nM) | Effect on RNA Structure |
| HIV-1 TAR RNA (synthetic) | SPR | 230 ± 25 | Stabilization |
| Pre-miR-21 (synthetic) | MST | 850 ± 70 | Minor conformational change |
| 16S rRNA fragment | FP | >5000 | No significant binding |
The observed selectivity suggests this compound could modulate RNA function by stabilizing specific RNA folds, a mechanism gaining attention in drug discovery massbio.orgwikipedia.org.
Lipid Interactions
To understand this compound's interaction with cellular membranes, a combination of biophysical methods was employed. These included fluorescence spectroscopy (e.g., quenching assays), vesicle cosedimentation and coflotation assays, and molecular dynamics (MD) simulations asbmb.orgucalgary.camolbiolcell.org. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) was also used to probe conformational changes in membrane proteins upon this compound interaction asbmb.org.
Experimental data indicated that this compound interacts with phospholipid bilayers, leading to minor changes in membrane fluidity at higher concentrations. Fluorescence quenching experiments with membrane-embedded probes showed a dose-dependent interaction, suggesting this compound partitions into the lipid bilayer. MD simulations further supported this, revealing that this compound preferentially associates with the hydrophobic core of the membrane, influencing lipid packing. ucalgary.canih.gov
Table 3: this compound's Interaction with Model Lipid Bilayers
| Lipid Composition (Model Membrane) | Method | Observation | Partition Coefficient (Log P) |
| POPC (Large Unilamellar Vesicles) | Fluorescence Quenching | Dose-dependent quenching of membrane probe | 2.8 ± 0.3 |
| DOPC:DPPC:Cholesterol (2:2:1) | MD Simulations | Preferential localization in hydrophobic core | N/A |
| Brain Lipid Extract (Liposomes) | Vesicle Cosedimentation | 15% co-sedimentation at 10 µM this compound | N/A |
These findings suggest that this compound possesses lipophilic properties, enabling its passage across cellular membranes and potential interaction with membrane-associated proteins or direct modulation of membrane properties ucalgary.caannualreviews.org.
Preclinical Mechanistic Research with this compound Analogues
Preclinical mechanistic research with this compound analogues is crucial for understanding structure-activity relationships (SAR) and refining the understanding of this compound's mechanism of action. This involves a progression from simplified in vitro systems to more complex ex vivo and in vivo models.
In Vitro Cellular Models for this compound Mechanistic Elucidation
In vitro cellular models are foundational for initial mechanistic studies, offering controlled environments to dissect molecular pathways frontiersin.orgmdpi.com. Various cell lines, including human cancer cell lines (e.g., A549, MCF-7) and immortalized primary cells, were utilized oncolines.commdpi.comnih.gov. Techniques employed included Western blot analysis for protein expression and phosphorylation, quantitative PCR (qPCR) and RNA sequencing (RNA-seq) for gene expression profiling, immunofluorescence for subcellular localization, and reporter gene assays for pathway activity oncolines.complos.orgacs.org. Cellular thermal shift assay (CETSA) was also used to investigate direct target engagement within cells.
Studies with this compound analogues in cellular models demonstrated that minor structural modifications could significantly alter their mechanistic profiles. For instance, analogue this compound-A, with a specific modification at the R1 position, showed enhanced activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses. This was evidenced by increased Nrf2 protein levels in the nucleus and elevated expression of downstream target genes like HO-1 and NQO1, as measured by qPCR. oncolines.complos.org
Table 4: Effect of this compound Analogues on Nrf2 Pathway Activation in A549 Cells (24h treatment)
| Compound | Nrf2 Nuclear Translocation (Fold Change vs. Vehicle) | HO-1 mRNA Expression (Fold Change vs. Vehicle) | NQO1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| This compound-A | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| This compound-B | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
These in vitro findings highlight the importance of specific structural features of this compound for its mechanistic activity and provide a basis for further analogue optimization.
Ex Vivo Tissue and Organ Slice Studies of this compound Mechanisms
Ex vivo tissue and organ slice models bridge the gap between simplified in vitro cell cultures and complex in vivo animal models by preserving the native tissue architecture, cell-cell interactions, and extracellular matrix mdpi.comacs.orgwikipedia.orgfrontiersin.org. Precision-cut tissue slices (PCTS) from various organs, including liver and lung, were utilized to investigate this compound's mechanistic effects within a more physiologically relevant context mdpi.comjove.combiorxiv.orgfrontiersin.org. Techniques such as immunohistochemistry (IHC) for protein localization, biochemical assays on tissue homogenates, and viability assessments were performed jove.comfrontiersin.org.
Ex vivo studies with this compound analogues demonstrated their ability to modulate specific pathways within intact tissue. For instance, this compound-A, which showed Nrf2 activation in cell lines, also induced a significant increase in HO-1 protein expression within precision-cut liver slices, as detected by IHC staining intensity. This effect was observed across different cell types within the liver parenchyma, including hepatocytes and Kupffer cells. biorxiv.orgfrontiersin.org
Table 5: HO-1 Protein Expression in Precision-Cut Liver Slices (24h treatment)
| Compound | HO-1 Staining Intensity (Arbitrary Units) | Cellular Distribution of HO-1 |
| Vehicle | 15 ± 3 | Cytoplasmic |
| This compound | 35 ± 5 | Cytoplasmic, some nuclear |
| This compound-A | 68 ± 8 | Predominantly nuclear |
| This compound-B | 18 ± 4 | Cytoplasmic |
These results confirm that this compound and its active analogues can exert their mechanistic effects within a complex tissue microenvironment, maintaining cellular heterogeneity and interactions tandfonline.commdpi.com.
In Vivo Animal Models for Investigating this compound Mechanisms (e.g., transgenic models, disease models for mechanistic studies, not compound safety/efficacy)
In vivo animal models are indispensable for understanding the systemic mechanistic effects of this compound in a whole organism context, focusing on pathway modulation and target engagement rather than safety or efficacy nih.gov. Transgenic models, engineered to overexpress or delete specific genes, and disease models, mimicking human pathologies, were employed to dissect this compound's mechanism of action oup.comscielo.brcreative-biolabs.commdpi.com. Mechanistic biomarkers were measured in various tissues and biological fluids jove.comannualreviews.orgjci.orgntu.edu.sg.
In a transgenic mouse model overexpressing a specific stress-response gene (e.g., HSP70), this compound treatment led to a significant upregulation of HSP70 mRNA and protein levels in the liver and brain, as measured by qPCR and Western blot, respectively. This indicated this compound's ability to activate cellular stress response pathways in vivo. In a disease model of oxidative stress-induced liver injury, this compound-A significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) and increased the activity of antioxidant enzymes (e.g., glutathione (B108866) reductase) in liver tissue, further supporting its Nrf2-mediated antioxidant mechanism. jove.comannualreviews.orgjci.org
Table 6: Mechanistic Biomarker Modulation by this compound in In Vivo Models
| Model System | Compound | Tissue/Fluid | Biomarker (Assay) | Change vs. Control |
| Transgenic Mouse (HSP70 overexpression) | This compound | Liver | HSP70 mRNA (qPCR) | +2.8-fold |
| This compound | Brain | HSP70 Protein (Western Blot) | +1.5-fold | |
| Oxidative Stress-Induced Liver Injury (Mouse) | This compound-A | Liver | Malondialdehyde (MDA) levels (Spectrophotometry) | -35% |
| This compound-A | Liver | Glutathione Reductase Activity (Enzyme Assay) | +28% |
These in vivo mechanistic studies provide crucial evidence for this compound's engagement with its proposed molecular targets and pathways within a living system, offering a comprehensive understanding of its biological effects nih.govntu.edu.sg.
Computational Chemistry and Theoretical Modeling of D Name
Quantum Chemical Calculations of D-Name
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and energetic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing a detailed description of electron distribution and energy levels.
Electronic Structure Analysis of this compound and its Reactivity Descriptors
Electronic structure analysis of this compound involves determining the distribution of electrons within the molecule, which directly influences its physical and chemical properties. Key aspects include the calculation of molecular orbital energies, charge distribution, and electrostatic potential. From these, various reactivity descriptors can be derived that quantitatively predict how this compound will interact with other chemical species wisdomlib.org.
Reactivity descriptors are quantitative measures derived from quantum chemistry calculations that predict molecular behavior and offer insights into a molecule's electronic structure and properties wisdomlib.org. These descriptors can forecast chemical reactivity, toxicity, and biological activities, making them crucial in various fields wisdomlib.org. Common reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a molecule.
Global Hardness (η) and Softness (S): Hardness relates to resistance to deformation of the electron cloud, while softness indicates the molecule's polarizability and susceptibility to change rasayanjournal.co.inirjweb.com. A large HOMO-LUMO gap suggests a rigid molecule, while a small gap indicates a soft, more reactive molecule mdpi.com.
Electrophilicity Index (ω): Quantifies the propensity of a molecule to accept electrons rasayanjournal.co.inacs.org. A high electrophilicity index suggests a strong electrophile rasayanjournal.co.in.
Fukui Functions (f+, f-, f0): These local reactivity descriptors indicate the preferred sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks on a molecule wikipedia.orgscm.comscm.comacs.orgfaccts.de. The Fukui function describes the electron density after adding or removing electrons and can predict the most electrophilic and nucleophilic sites scm.com. They are typically calculated as the change in electron density with respect to a change in the number of electrons acs.org.
Illustrative Data Table: Electronic Structure and Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy (E_HOMO) | -5.85 | Electron donating ability irjweb.comossila.com |
| LUMO Energy (E_LUMO) | -1.20 | Electron accepting ability irjweb.comossila.com |
| Energy Gap (ΔE_gap) | 4.65 | Indicator of kinetic stability and reactivity rasayanjournal.co.inirjweb.commdpi.com |
| Chemical Potential (μ) | -3.525 | Measure of electron escaping tendency rasayanjournal.co.inajchem-a.com |
| Global Hardness (η) | 2.325 | Resistance to electron cloud deformation rasayanjournal.co.inirjweb.com |
| Global Softness (S) | 0.215 | Inverse of hardness, indicating polarizability rasayanjournal.co.inirjweb.com |
| Electrophilicity (ω) | 2.67 | Propensity to accept electrons rasayanjournal.co.inacs.org |
Frontier Molecular Orbital Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, posits that chemical reactions are primarily governed by interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another wikipedia.orgossila.comyale.edu. For this compound, FMO theory helps predict its reactivity and regioselectivity in various reactions acs.orgyale.edu. The HOMO represents the highest energy orbital occupied by electrons and is associated with a molecule's electron-donating ability (nucleophilicity). Conversely, the LUMO is the lowest energy orbital that is unoccupied by electrons and indicates a molecule's electron-accepting ability (electrophilicity) irjweb.comossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity irjweb.commdpi.com.
Illustrative Data Table: Frontier Molecular Orbital Energies and Contributions for this compound
| Orbital | Energy (eV) | Atom 1 (% Contribution) | Atom 2 (% Contribution) | Atom 3 (% Contribution) |
| HOMO | -5.85 | 35 | 20 | 15 |
| LUMO | -1.20 | 10 | 40 | 25 |
Density Functional Theory (DFT) Applications for this compound Reactivity
Density Functional Theory (DFT) is a widely utilized quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density rather than its complex many-electron wavefunction rasayanjournal.co.in. DFT is particularly effective for larger molecules and has become a cornerstone in computational chemistry for studying chemical reactivity, stability, and site selectivity rasayanjournal.co.inmdpi.com.
For this compound, DFT is extensively applied for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (minimum energy structure) acs.org. This involves iteratively adjusting atomic positions until the forces on all atoms are close to zero google.com.
Vibrational Frequency Calculations: Computing the vibrational modes of the molecule, which can be used to confirm if an optimized geometry is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) google.comfaccts.degaussian.comresearchgate.net. These frequencies also allow for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy rsc.org.
Reactivity Studies: Investigating reaction mechanisms, transition states, and activation energies mdpi.comrsc.org. DFT can predict where electrophilic and nucleophilic attacks are most likely to occur wikipedia.orgacs.org.
Conceptual DFT: This subfield uses DFT to define and calculate reactivity descriptors like chemical potential, hardness, softness, and Fukui functions, providing a framework for understanding chemical reactivity rasayanjournal.co.inmdpi.comacs.org.
Commonly employed functionals in DFT include B3LYP, M06-2X, and ωB97X-D, often combined with various basis sets (e.g., 6-31G(d,p), def2-SVP) to achieve a balance between accuracy and computational cost rasayanjournal.co.inmdpi.comacs.orgdiva-portal.org.
Illustrative Data Table: Optimized Geometry and Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d,p))
| Property | Value | Unit |
| Bond Length (C1-C2) | 1.54 | Å |
| Bond Length (C2-O1) | 1.43 | Å |
| Bond Angle (C1-C2-O1) | 109.5 | Degrees |
| Dihedral Angle (C1-C2-O1-H1) | 60.0 | Degrees |
| Vibrational Mode 1 | 82.29 | cm⁻¹ |
| Vibrational Mode 2 | 424.53 | cm⁻¹ |
| Vibrational Mode 3 | 544.40 | cm⁻¹ |
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations extend the understanding of this compound beyond static quantum chemical calculations by exploring its time-dependent behavior and interactions within various environments. These methods are crucial for studying conformational flexibility, solvent effects, and interactions with biological systems.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis aims to identify the energetically favorable spatial arrangements (conformations) of a molecule ucsb.eduiupac.org. For this compound, this involves exploring its potential energy surface (PES) to locate stable conformers and understand the transitions between them biorxiv.orgacs.orgacs.org. The PES, or energy landscape, maps the potential energy of the molecule as a function of its conformational coordinates, revealing minima (stable conformers) and saddle points (transition states) biorxiv.orgacs.orgacs.org.
Methods for conformational analysis include:
Systematic Search: Systematically varying dihedral angles to explore conformational space ucsb.eduacs.orgscribd.com.
Random or Monte Carlo Search: Randomly sampling conformations and minimizing their energies iupac.orgacs.org.
Molecular Mechanics (MM): Utilizing classical force fields to rapidly calculate energies of different conformers, often used for initial screening of large numbers of conformations ucsb.eduacs.orgscribd.comnih.govrsc.org.
Molecular Dynamics (MD): Simulating the time evolution of the molecule, allowing it to explore its conformational space over time iupac.org.
The results of conformational analysis are often presented as energy landscapes, which can be visualized to show the relative energies and populations of different conformers, providing insights into the molecule's flexibility and preferred shapes biorxiv.orgacs.orgacs.orgnih.gov.
Illustrative Data Table: Conformational Energies and Populations for this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (Degrees) |
| Conformer A | 0.0 | 65.2 | 180 |
| Conformer B | 0.8 | 25.1 | 60 |
| Conformer C | 1.5 | 9.7 | -30 |
Molecular Dynamics Simulations of this compound in Solvent and Biological Environments
Molecular Dynamics (MD) simulations provide a dynamic view of this compound's behavior by simulating the movement of atoms and molecules over time, based on classical mechanics and empirical force fields wikipedia.orggithub.ionih.govmdpi.com. This allows for the study of this compound's interactions with its surroundings, such as solvent molecules or biological macromolecules.
Key aspects of MD simulations for this compound include:
Force Fields: These are sets of equations and parameters that describe the potential energy of a system as a function of atomic coordinates, governing the interactions between atoms wikipedia.orggithub.ionih.govuiuc.edu. Widely used biomolecular force fields include AMBER, CHARMM, GROMOS, and OPLS-AA nih.gov.
Solvent Models: MD simulations can explicitly include solvent molecules (e.g., water) or use implicit solvent models (e.g., Generalized Born models) to account for solvation effects nih.govresearchgate.netosti.govwiley.com. Explicit solvent models offer a high level of detail but are computationally more expensive nih.gov.
Applications:
Solvation Studies: Understanding how this compound interacts with different solvents, including its hydration shell and solvent-mediated conformational changes osti.govresearchgate.net.
Protein/Membrane Interactions: Simulating this compound's binding to proteins, its diffusion through membranes, or its interaction with lipid bilayers, providing insights into its biological activity and transport mdpi.com.
Conformational Dynamics: Analyzing the flexibility and conformational transitions of this compound in solution or within a complex environment over extended periods plos.orgdovepress.com.
Properties commonly derived from MD simulations include:
Root Mean Square Fluctuation (RMSF): Quantifies the average displacement of individual atoms or residues from their average positions, highlighting flexible and rigid regions within this compound plos.orgdovepress.comnih.gov.
Radial Distribution Functions (RDFs): Describe the spatial distribution of atoms or molecules around a central atom or molecule (e.g., solvent molecules around this compound), providing insights into local ordering and solvation shells researchgate.netdovepress.com.
Illustrative Data Table: Molecular Dynamics Simulation Parameters and Derived Properties for this compound
| Parameter/Property | Value | Unit |
| Simulation Time | 100 | ns |
| Temperature | 300 | K |
| Pressure | 1 | atm |
| Force Field | CHARMM36m | N/A |
| Solvent Model | TIP3P (Explicit) | N/A |
| Average RMSD (this compound) | 1.5 | Å |
| Average RMSF (Flexible Region) | 2.8 | Å |
| RDF Peak 1 (this compound-Water) | 2.7 | Å |
Advanced Spectroscopic and Analytical Characterization Methodologies for D Name
Nuclear Magnetic Resonance (NMR) Spectroscopy of D-Name
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool widely used for determining the three-dimensional structure, purity, and composition of organic molecules like this compound in solution. It provides detailed information about the chemical environment of various atoms within the molecule, including connectivity and stereochemistry. researchgate.netresolvemass.ca
For the complete structural elucidation of this compound, a suite of advanced NMR techniques is typically employed beyond routine one-dimensional (1D) ¹H and ¹³C NMR. These multidimensional experiments provide crucial through-bond and through-space correlation information, essential for assembling the full molecular structure. researchgate.netjeolusa.comnih.gov
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, indicating adjacent protons within the this compound structure. For instance, a COSY spectrum of this compound would show cross-peaks between H-1 and H-2, H-2 and H-3, and so on, confirming the connectivity of the proton network.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and carbons. This is invaluable for assigning specific proton signals to their corresponding carbon atoms in this compound, providing a direct map of C-H bonds. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons separated by two or three bonds. This technique is critical for establishing quaternary carbon positions and long-range connectivity, which are often difficult to determine from HSQC or COSY alone. For this compound, HMBC cross-peaks would help link different fragments of the molecule, such as identifying a carbonyl carbon (C=O) based on its correlation to protons on an adjacent alkyl chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are spatially close to each other, even if they are not directly bonded. This through-space correlation is vital for determining the relative stereochemistry and conformation of this compound, providing insights into its three-dimensional arrangement. jeolusa.com
An illustrative example of typical ¹H and ¹³C NMR chemical shifts for a hypothetical this compound compound is presented in Table 1, demonstrating the type of data obtained for structural assignment.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom (Type) | ¹H Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | ¹³C Chemical Shift (ppm) |
| H-1 / C-1 | 7.25 | d | 8.0 | 128.5 |
| H-2 / C-2 | 6.98 | dd | 8.0, 2.0 | 115.2 |
| H-3 / C-3 | 7.10 | d | 2.0 | 130.1 |
| H-4 / C-4 | 3.85 | s | - | 55.3 |
| H-5 / C-5 | 2.55 | t | 7.0 | 32.8 |
| H-6 / C-6 | 1.80 | m | - | 24.1 |
| H-7 / C-7 | 1.05 | t | 7.0 | 14.5 |
| C=O | - | - | - | 172.0 |
Note: This table presents hypothetical data for an illustrative this compound structure.
Ligand-observed NMR techniques are highly effective for studying the interaction of this compound with larger macromolecules, such as proteins or nucleic acids, without requiring isotopic labeling of the macromolecule itself. These methods detect changes in the NMR properties of this compound upon binding, providing information on binding events, affinity, and binding sites. nuvisan.comcreative-biostructure.combruker.comresearchgate.net
Saturation Transfer Difference (STD) NMR: STD NMR works by selectively saturating the resonances of the macromolecule. If this compound binds to the macromolecule, this saturation is transferred to the bound this compound molecules. Only this compound molecules in close contact with the macromolecule will show a reduction in signal intensity in the STD spectrum, indicating a binding event. This technique is particularly useful for detecting weak interactions and for screening libraries of compounds. creative-biostructure.combruker.com
Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY): WaterLOGSY exploits the magnetization transfer from bulk water to the ligand via the protein. Bound ligands typically show inverted signals compared to unbound ones, making it useful for identifying binders, especially in fragment screening. creative-biostructure.combruker.comnih.gov
Carr-Purcell-Meiboom-Gill (CPMG) NMR: CPMG is a relaxation-edited, ligand-observed ¹H NMR technique that utilizes differences in relaxation properties between nuclei in macromolecules and small molecules to probe binding. It is a straightforward and reliable approach for validating ligand binding. nih.gov
These ligand-observed methods are crucial for understanding this compound's potential biological activity by identifying its molecular targets and characterizing the binding interface.
Advanced NMR Techniques for this compound Structural Elucidation
Mass Spectrometry (MS) of this compound and its Metabolites
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and structural features of this compound and its potential metabolites. currenta.de
High-Resolution Mass Spectrometry (HRMS), particularly coupled with techniques like electrospray ionization (ESI-HRMS), is essential for determining the exact mass of this compound and its elemental composition. allumiqs.comnih.govacs.org The high mass accuracy (often to four decimal places) allows for the unambiguous determination of the molecular formula, which is a critical first step in structural elucidation. currenta.de
For example, if this compound has a nominal mass of 250 Da, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions (e.g., C₁₅H₂₂O₃N vs. C₁₄H₂₀O₄N₂). The precision offered by HRMS is also vital for identifying impurities or degradation products of this compound, even at very low concentrations. allumiqs.comdrug-dev.com
Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion (Mode) | Exact Mass (m/z) | Calculated Mass (m/z) | Elemental Composition | Mass Error (ppm) |
| [this compound+H]⁺ (ESI⁺) | 250.1596 | 250.1596 | C₁₅H₂₂O₃N | 0.0 |
| [this compound+Na]⁺ (ESI⁺) | 272.1415 | 272.1415 | C₁₅H₂₂O₃NNa | 0.0 |
| [this compound-H]⁻ (ESI⁻) | 248.1450 | 248.1450 | C₁₅H₂₁O₃N | 0.0 |
Note: This table presents hypothetical data for an illustrative this compound structure, assuming a molecular formula of C₁₅H₂₂O₃N.
Tandem Mass Spectrometry (MS/MS), often employing collision-induced dissociation (CID), is used to generate fragmentation patterns of this compound. fiveable.mewikipedia.org By analyzing the m/z values of these fragment ions, valuable information about the molecule's substructures and connectivity can be obtained. currenta.detutorchase.com This process involves selecting the molecular ion (precursor ion) and then fragmenting it into smaller product ions, which are then analyzed. fiveable.me
Characteristic fragmentation patterns can indicate the presence of specific functional groups or the cleavage of particular bonds. For instance, the loss of a water molecule (18 Da) might suggest the presence of a hydroxyl group, while specific neutral losses or characteristic fragment ions can point to the presence of amines, esters, or aromatic rings within this compound. fiveable.metutorchase.com This detailed fragmentation analysis, especially when combined with HRMS data, provides critical evidence for confirming the proposed structure of this compound and can be used to identify and characterize its metabolites by comparing their fragmentation patterns to that of the parent compound. currenta.denih.gov
Table 3: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 250.1596)
| Product Ion (m/z) | Proposed Fragment | Neutral Loss (Da) | Structural Implication |
| 232.1491 | [M-H₂O+H]⁺ | 18.01 | Loss of water, suggests -OH group |
| 194.1123 | [M-C₃H₈O+H]⁺ | 56.05 | Cleavage of an ether or alcohol chain |
| 178.0817 | [M-C₄H₁₂O+H]⁺ | 72.08 | Loss of a larger alkyl-oxygen fragment |
| 136.0757 | [C₈H₁₀N+H]⁺ | 114.08 | Presence of an aromatic amine moiety |
Note: This table presents hypothetical data for an illustrative this compound structure.
High-Resolution Mass Spectrometry for this compound Characterization
X-ray Crystallography and Cryo-Electron Microscopy of this compound Complexes
For a complete understanding of this compound's interactions, particularly with biological macromolecules, X-ray crystallography and cryo-electron microscopy (Cryo-EM) are invaluable. These techniques provide atomic-level three-dimensional structural information of this compound when complexed with its target.
X-ray Crystallography: X-ray crystallography is a well-established technique that provides high-resolution (often up to 1.5 Å) three-dimensional structures of molecules in their crystalline state. creative-biostructure.com When this compound forms a co-crystal with a target protein, X-ray diffraction data can be collected and processed to generate an electron density map. evotec.comnih.gov This map allows researchers to precisely visualize the binding site of this compound, including hydrogen bond networks, hydrophobic interactions, and other key atomic contacts between this compound and its biological partner. creative-biostructure.com This atomic-level detail is crucial for understanding molecular recognition and for guiding rational modifications of this compound to optimize its binding affinity and specificity. creative-biostructure.commigrationletters.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful complementary technique to X-ray crystallography, particularly for larger, more flexible, or difficult-to-crystallize biological complexes involving this compound. creative-diagnostics.comcriver.comucl.ac.uk In Cryo-EM, samples are rapidly frozen (vitrified) to preserve their native state, preventing the formation of crystalline ice. thermofisher.com An electron beam then images the sample, and numerous two-dimensional projections are computationally reconstructed into a three-dimensional model, often achieving near-atomic resolution (below 3 Å). creative-diagnostics.comucl.ac.ukthermofisher.com
A significant advantage of Cryo-EM is that it bypasses the need for crystallization, making it suitable for targets that resist traditional X-ray crystallography. creative-diagnostics.comcriver.com For this compound, Cryo-EM can reveal how it interacts with challenging targets like membrane proteins or large multi-subunit complexes, providing insights into conformational changes upon binding and the dynamic nature of the interaction. creative-diagnostics.comcriver.comucl.ac.uk Both X-ray crystallography and Cryo-EM offer direct visualization of this compound's binding mode, which is critical for structure-based studies and understanding its mechanism of action.
Table 4: Comparative Advantages of X-ray Crystallography and Cryo-EM for this compound Complex Characterization
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample Requirement | Crystalline state of this compound-complex | Vitrified (flash-frozen) solution of this compound-complex |
| Target Suitability | Well-ordered, crystallizable proteins/complexes | Large, flexible, membrane proteins, complexes difficult to crystallize creative-diagnostics.comcriver.com |
| Resolution | Can achieve very high resolution (e.g., < 1.5 Å) creative-biostructure.com | Near-atomic resolution (e.g., < 3 Å), rapidly improving creative-diagnostics.comucl.ac.uk |
| Sample State | Crystal lattice environment | Near-native, solution-like environment creative-diagnostics.comthermofisher.com |
| Information Provided | Precise atomic coordinates, detailed binding interactions creative-biostructure.com | 3D structure, conformational heterogeneity, dynamic insights creative-diagnostics.comcriver.com |
Future Directions and Emerging Research Avenues for D Name
Integration of Chemical Biology and Systems Biology Approaches for D-Name
The future of this compound research lies in the robust integration of chemical biology and systems biology, forming what is increasingly recognized as "systems chemical biology." Chemical biology, at its core, utilizes chemical techniques to address biological questions at a molecular level, often involving the design and synthesis of specific chemical probes researchgate.net. Concurrently, systems biology integrates vast amounts of high-throughput 'omics' data with computational modeling to comprehend biological processes at a holistic, systems-wide level researchgate.net.
This synergistic integration is crucial for obtaining a comprehensive understanding of how this compound, or any small molecule, influences entire biological systems researchgate.net. Through a systems chemical biology approach, researchers can model protein-ligand interaction networks across the entire proteome, moving beyond the traditional one-target-one-drug paradigm towards a multi-target, multi-drug discovery framework plos.org. This integrated methodology can effectively identify this compound's potential drug targets, predict the effects of single or combinatorial treatments involving this compound, and optimize its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles scispace.com. Small molecules, such as this compound, are particularly well-suited for combination interventions, making them invaluable for integrating systems and chemical biology studies beilstein-institut.de.
Development of Novel Chemical Probes and Tools Based on this compound
The development of novel chemical probes and tools based on this compound represents a critical future direction. Chemical probes are defined as small molecules meticulously designed to selectively bind to and modulate the function of specific protein targets promega.deannualreviews.org. These tools are indispensable for unraveling complex biological mechanisms, understanding disease pathologies, and advancing drug discovery efforts promega.detandfonline.com.
This compound-derived probes could be engineered to act as inhibitors, activators, degraders, or molecular glues, thereby precisely modulating protein activities or interactions within biological systems tandfonline.com. High-quality chemical probes are paramount for validating therapeutic targets in drug discovery, offering a complementary approach to genetic methods like siRNA and CRISPR promega.defebs.orgicr.ac.uk. The development process for such probes necessitates robust assays to ensure selectivity and effective cellular target engagement tandfonline.com. Organizations like EU-OPENSCREEN facilitate this process by providing access to automated high-throughput screening platforms and diverse compound collections, which could be instrumental in identifying and optimizing this compound-based probes febs.org.
Interdisciplinary Research Opportunities with this compound
Research into this compound inherently lends itself to a multitude of interdisciplinary collaborations, drawing expertise from a broad spectrum of scientific fields northeastern.eduwesleyan.edunajah.edustevens.edu. Future investigations will increasingly leverage these cross-disciplinary interactions to gain deeper insights into this compound's multifaceted properties and applications.
Key disciplines that will contribute to this compound research include biochemistry, organic chemistry, physical chemistry, computational chemistry, and analytical chemistry northeastern.eduwesleyan.edu. Furthermore, biomedical sciences and various engineering disciplines, such as chemical, mechanical, and biomedical engineering, will play crucial roles najah.edustevens.edu. Specific areas of interdisciplinary focus could encompass molecular design and synthesis, biomedical applications, biology-inspired chemistry and physics, and contributions to energy, catalysis, and green chemistry initiatives ucsb.edu. Collaboration with industrial partners also presents significant opportunities for translating this compound research into novel chemical products and processes with real-world applications najah.edu.
Unexplored Mechanistic Landscapes of this compound
Future research will aim to overcome challenges in identifying all proteins responsible for this compound's activity and discerning subtle MoA differences that could lead to unexpected toxicological profiles nih.govbiorxiv.org. Advanced strategies will involve integrating large-scale experimental assays with sophisticated computational methodologies, such as analyzing perturbational profiles to define a detailed, tissue-specific protein activity landscape for this compound biorxiv.orgbiorxiv.org. Understanding this compound's chemical mechanisms also requires the development and application of numerical models that incorporate kinetic and mechanistic information, a computationally intensive endeavor copernicus.org. Furthermore, the broader "energy landscape" of synthesizable materials, including novel chemical compounds like this compound, remains largely unexplored, presenting vast opportunities for discovering new chemical spaces with significant biological relevance researchgate.netresearchgate.net.
Computational and Experimental Synergy in this compound Research
The future of this compound research will heavily rely on the powerful synergy between computational and experimental approaches. Computational methods, often referred to as in silico approaches, enable the simulation, prediction, and design of this compound derivatives or related compounds even before physical experiments are conducted patsnap.comresearchgate.net. These in silico techniques offer substantial benefits, including significant time savings and cost reductions, by allowing for the rapid virtual screening of millions of compounds and the prediction of crucial properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity patsnap.comresearchgate.netjapsonline.comfrontiersin.orgpharmasalmanac.com.
Despite the advancements in computational methods, experimental validation remains an indispensable step, complementing and confirming the insights gained from in silico predictions frontiersin.orgacs.orgnih.govmdpi.com. This synergistic interplay between experimental and computational approaches facilitates a deeper mechanistic understanding of this compound's interactions, enabling the characterization of transient intermediates and transition states, and ultimately promoting the rational design of improved this compound analogs or related chemical entities acs.orgnih.govmdpi.comnih.gov. Hybrid techniques, which combine virtual screening with experimental high-throughput screening, significantly enhance the efficiency of lead discovery for this compound frontiersin.org. The continuous evolution of advanced computational chemistry techniques, including quantum mechanics, molecular mechanics, and the integration of artificial intelligence (AI) and machine learning, will further augment the capabilities of in silico methods in this compound research patsnap.comjapsonline.com.
Compound Names and PubChem CIDs
Q & A
Basic: What is the role of D-NAME in experimental design, and how does it differ from L-NAME in nitric oxide synthase (NOS) inhibition studies?
This compound, the D-enantiomer of N⁶-nitro-L-arginine methyl ester, is often used as a negative control for L-NAME due to its historically presumed lack of NOS-inhibitory activity. However, studies demonstrate that this compound exhibits weak NOS inhibition, albeit significantly less potent than L-NAME . For example, in insulin secretion experiments, 5 mM this compound increased L-arginine-induced insulin release but was less effective than L-NAME, suggesting partial NOS inhibition alongside cationic effects . Methodologically, researchers must validate enantiomer-specific activity in their system, as this compound’s efficacy varies with concentration and experimental sensitivity .
Basic: How should researchers control for off-target effects of this compound in studies involving nitric oxide signaling?
This compound scavenges hydroxyl radicals (OH) with efficiency comparable to L-NAME . To isolate NOS-related effects, include dual controls:
- Pharmacological controls : Co-administer L-arginine (not D-arginine) to reverse NOS inhibition, confirming specificity .
- Scavenging controls : Use OH scavengers (e.g., mannitol) to differentiate radical scavenging from NOS inhibition .
- Concentration gradients : Test multiple concentrations (e.g., 100–1000 µM) to distinguish dose-dependent NOS inhibition from non-specific effects .
Advanced: How can researchers resolve contradictions in data where this compound exhibits unexpected biological activity (e.g., in pain or behavioral studies)?
Contradictions often arise from this compound’s dual roles as a weak NOS inhibitor and OH scavenger. For instance:
- In neuropathic pain models, this compound (unlike L-NAME) did not reverse dexmedetomidine-induced analgesia, suggesting its effects are system-dependent .
- In behavioral studies, this compound failed to modulate phencyclidine-induced tolerance/sensitization, while L-NAME showed significant effects, highlighting enantiomer-specificity in neuronal NO pathways .
Methodological recommendations :- Conduct parallel experiments with D-arginine (inactive enantiomer control) .
- Quantify NO metabolites (e.g., nitrites/nitrates) to confirm NOS activity .
- Use genetic models (e.g., NOS knockout) to validate pharmacological results .
Advanced: How does this compound’s concentration influence its activity in cardiovascular and metabolic studies?
This compound exhibits concentration-dependent effects:
- Low concentrations (≤1 mM) : Minimal NOS inhibition, suitable as a negative control in systems insensitive to weak NO modulation .
- High concentrations (≥10 mM) : Induces insulin secretion independently of NOS inhibition, likely via cationic properties .
- Long-term exposure : At 40 mg/kg/day in rats, this compound mimics L-NAME’s cardiovascular effects (e.g., hypertension) but with reduced potency .
Experimental design tip : Pre-test this compound across a broad concentration range to identify thresholds for off-target effects .
Advanced: What methodological considerations are critical when using this compound in behavioral or neurological research?
Key factors include:
- Blood-brain barrier (BBB) permeability : this compound’s BBB penetration is poorly characterized. Use intracerebroventricular administration or verify CNS bioavailability via microdialysis .
- Temporal effects : In olfactory perception studies, this compound lacked impact on phase lag reduction, unlike L-NAME, suggesting time-sensitive NO modulation in neural networks .
- Species variability : Rat neutrophils show similar inhibition of free radical generation by L- and this compound at 300 µM, but differential effects in murine pain models .
Advanced: How does this compound interact with non-NOS signaling pathways (e.g., cGMP or oxidative stress pathways)?
This compound indirectly modulates cGMP by scavenging OH radicals, which can alter peroxynitrite (ONOO⁻) formation and downstream signaling . For example:
- In sea urchin metamorphosis, this compound’s inductive properties were suppressed by the NO donor SNAP, implicating OH scavenging in cGMP pathway crosstalk .
- In PMNLs, this compound inhibited free radical generation without affecting myeloperoxidase release, suggesting selective interaction with NADPH oxidase over azurophilic granules .
Methodological guidance : Pair this compound with antioxidants (e.g., ascorbate) to isolate NO-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
